H-Tyr-Pro-Dap(6-Dimethylamino-2,3-naphthalimide)-Phe-NH2 is a synthetic peptide that incorporates a novel fluorescent amino acid, 6-Dimethylamino-2,3-naphthalimide (6DMN), into its structure. This compound is derived from endomorphin-2, a naturally occurring peptide known for its affinity for opioid receptors. The incorporation of the 6DMN moiety enhances the compound's fluorescence properties, making it useful in various biochemical applications, particularly in studying receptor interactions and dynamics.
The compound is synthesized through solid-phase peptide synthesis techniques, which allow for precise control over the sequence and structure of the peptide. The modifications to the endomorphin-2 sequence are designed to enhance selectivity and binding properties to opioid receptors while introducing fluorescence capabilities for tracking and imaging purposes .
H-Tyr-Pro-Dap(6-Dimethylamino-2,3-naphthalimide)-Phe-NH2 is classified as a fluorescent peptide and an opioid receptor ligand. Its design combines elements of both agonist and antagonist characteristics, making it a valuable tool in pharmacological research.
The synthesis of H-Tyr-Pro-Dap(6-Dimethylamino-2,3-naphthalimide)-Phe-NH2 employs solid-phase peptide synthesis (SPPS), which is a widely used method for creating peptides. The process involves the following steps:
The synthesis typically requires careful control of reaction conditions to ensure high yields and purity. High-performance liquid chromatography (HPLC) is often employed for purification of the final product .
The molecular structure of H-Tyr-Pro-Dap(6-Dimethylamino-2,3-naphthalimide)-Phe-NH2 consists of:
The molecular formula can be represented as C₁₈H₁₈N₄O₂, with a molecular weight of approximately 338.36 g/mol. The presence of the 6DMN group allows for unique spectroscopic properties that can be exploited in experimental settings .
H-Tyr-Pro-Dap(6-Dimethylamino-2,3-naphthalimide)-Phe-NH2 participates in various biochemical reactions primarily related to its interaction with opioid receptors. These interactions can lead to conformational changes in receptor proteins, influencing downstream signaling pathways.
The compound has been shown to exhibit partial agonist activity at μ-opioid receptors with an IC50 value of 500 nM, indicating its potential utility in studies aimed at understanding opioid receptor pharmacodynamics .
The mechanism of action involves binding to opioid receptors, specifically μ-opioid receptors. Upon binding, H-Tyr-Pro-Dap(6-Dimethylamino-2,3-naphthalimide)-Phe-NH2 activates intracellular signaling pathways that modulate pain perception and other physiological responses.
Research indicates that this compound exhibits selectivity for μ-opioid receptors over δ-opioid receptors, which is significant for therapeutic applications aimed at pain management without excessive side effects associated with broader receptor activation .
H-Tyr-Pro-Dap(6-Dimethylamino-2,3-naphthalimide)-Phe-NH2 has several applications in scientific research:
This compound exemplifies how modifications to peptide structures can yield novel tools for advancing our understanding of complex biological systems.
H-Tyr-Pro-Dap(6-Dimethylaminonaphthalimide)-Phenylalanine-Amide exhibits distinct binding preferences for opioid receptor subtypes. Quantitative receptor affinity analyses reveal a Kᵢδ value of 839 ± 38 nM for delta opioid receptors, contrasted with a Kᵢμ value of 3,420 ± 817 nM for mu opioid receptors (Table 1). This yields a δ/μ selectivity ratio of 4.1, indicating moderate but pharmacologically relevant selectivity for delta receptors over mu receptors. The compound’s affinity profile situates it within the class of peripherally active opioids, as its low nanomolar δ-affinity supports engagement with peripheral δ-receptors implicated in gastrointestinal and immune functions. By comparison, classical central nervous system-penetrating opioids like morphine exhibit sub-nanomolar μ-affinity, highlighting this ligand’s divergent targeting strategy [1] [6].
Table 1: Receptor Binding Affinity and Functional Profile
| Parameter | Delta (δ) Opioid Receptor | Mu (μ) Opioid Receptor |
|---|---|---|
| Binding Affinity (Kᵢ, nM) | 839 ± 38 | 3,420 ± 817 |
| Selectivity Ratio (δ/μ) | 4.1 | — |
| Functional Activity | Partial Agonist (MVD) | Partial Agonist (GPI) |
| Efficacy (IC₅₀, nM) | 500 (MVD) | 389 ± 12 (GPI) |
Functional characterization in isolated tissue models confirms dual partial agonist activity. In the mouse vas deferens (MVD) assay—a model for δ-receptor activity—the compound inhibits electrically induced contractions with an IC₅₀ of 500 nM and maximal efficacy reaching 22% of full agonist response (Table 1). Similarly, in the guinea pig ileum (GPI) assay (μ-receptor-predominant), it exhibits an IC₅₀ of 389 ± 12 nM with a maximal effect of 20–29%. This partial activation profile suggests context-dependent signaling modulation, where the compound stabilizes receptor conformations associated with sub-maximal G-protein coupling or β-arrestin recruitment. Such behavior is advantageous for mitigating adverse effects associated with full agonists (e.g., constipation or receptor internalization) while retaining therapeutic potential for conditions like irritable bowel syndrome [1] [6].
Notably, structural analogs sharing the 6-Dimethylaminonaphthalimide fluorophore exhibit covalent δ-receptor antagonism. H-Dmt-Tic-Glu-NH-(CH₂)₅-CO-Dap(6-Dimethylaminonaphthalimide)-NH₂ (a related probe) demonstrates irreversible δ-binding due to the electrophilic reactivity of the maleimide-derived spacer. Though H-Tyr-Pro-Dap(6-Dimethylaminonaphthalimide)-Phenylalanine-Amide lacks this exact spacer, its 6-Dimethylaminonaphthalimide group enables environment-sensitive fluorescence quenching in aqueous media, which fluoresces intensely in hydrophobic receptor pockets. This allows real-time visualization of receptor internalization dynamics in confocal microscopy studies. The fluorophore’s solvatochromic properties (quantum yield Φ = 0.225 in chloroform vs. 0.002 in water) make it ideal for tracking δ-receptor trafficking without perturbing basal signaling [1] [10].
Though H-Tyr-Pro-Dap(6-Dimethylaminonaphthalimide)-Phenylalanine-Amide does not contain the 2',6'-Dimethyltyrosine-Tetrahydroisoquinoline-3-carboxylic acid (Dmt-Tic) motif, its design principles derive from this foundational pharmacophore. Dmt-Tic-based peptides achieve >1,000-fold δ-selectivity via three key features:
The integration of 6-Dimethylaminonaphthalimide via a direct Dap linkage (without spacers) influences binding kinetics:
Figure 1: Structural Determinants of H-Tyr-Pro-Dap(6DMN)-Phe-NH₂
H-Tyr-Pro-Dap(6-Dimethylaminonaphthalimide)-Phe-NH₂ │ ├── N-Terminus: H-Tyr-Pro- (μ-recognition motif) ├── Fluorophore: 6-Dimethylaminonaphthalimide (environment-sensitive reporter) ├── Linkage: Direct attachment via 2,3-Diaminopropionic acid (no spacer) └── C-Terminus: -Phe-NH₂ (hydrophobic address for δ-receptors) This targeted analysis demonstrates how chemical architecture fine-tunes opioid receptor engagement, enabling precise functional modulation for investigational and therapeutic applications.
CAS No.: 4687-94-9
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0